N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-4-(2-methylpropyl)benzenesulfonamide
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Overview
Description
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a fluorobenzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The fluorobenzyl group is introduced via nucleophilic substitution reactions, and the benzenesulfonamide moiety is attached through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzenesulfonamide-based molecules. Examples are:
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide
- 4-(4,5-Dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide .
Uniqueness
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-(4-FLUOROBENZYL)-4-ISOBUTYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its lipophilicity, while the pyrazole ring contributes to its stability and reactivity .
Properties
Molecular Formula |
C24H30FN3O2S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-4-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C24H30FN3O2S/c1-5-27-16-22(19(4)26-27)17-28(15-21-6-10-23(25)11-7-21)31(29,30)24-12-8-20(9-13-24)14-18(2)3/h6-13,16,18H,5,14-15,17H2,1-4H3 |
InChI Key |
ZBYPCEQPENXGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
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